molecular formula C20H26N2OS2 B429862 3-Cyclohexyl-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 351007-62-0

3-Cyclohexyl-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B429862
CAS No.: 351007-62-0
M. Wt: 374.6g/mol
InChI Key: UIDBORIVBOIYLE-UHFFFAOYSA-N
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Description

3-cyclohexyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of cyclohexane, benzothiophene, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor under acidic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction between the benzothiophene derivative and a suitable amidine or guanidine compound.

    Cyclohexyl Substitution: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

    Addition of the Sulfanyl Group: The final step involves the addition of the 2-methylprop-2-en-1-ylsulfanyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzothiophene core, potentially leading to partially or fully hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyclohexyl or sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives of the pyrimidine or benzothiophene rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo

Properties

CAS No.

351007-62-0

Molecular Formula

C20H26N2OS2

Molecular Weight

374.6g/mol

IUPAC Name

3-cyclohexyl-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H26N2OS2/c1-13(2)12-24-20-21-18-17(15-10-6-7-11-16(15)25-18)19(23)22(20)14-8-4-3-5-9-14/h14H,1,3-12H2,2H3

InChI Key

UIDBORIVBOIYLE-UHFFFAOYSA-N

SMILES

CC(=C)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4CCCCC4

Canonical SMILES

CC(=C)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4CCCCC4

Origin of Product

United States

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